molecular formula C22H32O2 B022492 Promestriene CAS No. 39219-28-8

Promestriene

Cat. No. B022492
CAS RN: 39219-28-8
M. Wt: 328.5 g/mol
InChI Key: IUWKNLFTJBHTSD-AANPDWTMSA-N
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Description

Promestriene, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen . It is used topically in a 1% cream formulation for the treatment of vaginal atrophy in women . It is the 3-propyl and 17β-methyl diether of estradiol and does not appear to convert into estradiol in the body . Promestriene is minimally absorbed and appears to have negligible systemic estrogenic effect .


Synthesis Analysis

Promestriene synthesis involves a multi-step reaction with 3 steps . The process involves hydrogen bromide, acetone, and an inert atmosphere .


Molecular Structure Analysis

Promestriene has a molecular formula of C22H32O2 . It is the 3-propyl and 17β-methyl diether of estradiol .


Chemical Reactions Analysis

Promestriene has been found to be compatible with all of the selected excipients, namely methyl 2-hydroxyethyl cellulose (tylose), methyl cellulose (MethocelTM), starch, mannitol, magnesium stearate, magnesium citrate, Talc, colloidal SiO2 (aerosil) and polyvinylpyrrolidone K-30 (PVPK30), as confirmed by universal attenuated total reflectance Fourier transform infrared (UATR-FTIR) spectroscopy, powder X-ray diffraction patterns and thermal analysis .


Physical And Chemical Properties Analysis

Promestriene has a molecular weight of 328.496 g/mol . The study revealed that Promestriene is compatible with all of the selected excipients .

Scientific Research Applications

Application in Gynecology

  • Scientific Field : Gynecology
  • Summary of the Application : Promestriene is a synthetic estrogen analog of estradiol that has been reported to significantly improve the symptoms of vaginal atrophy and urogenital disorders caused by estrogen deprivation . It has been studied and used in Europe, Asia, and South America to treat symptoms such as tissue thinning and shrinking, vaginal dryness, soreness, painful intercourse, and urinary incontinence .
  • Methods of Application or Experimental Procedures : Promestriene is applied topically. It is absorbed minimally when administered vaginally, and it has no systemic effects .
  • Results or Outcomes : Promestriene has been shown to be effective in reversing atrophic changes caused by estrogen deficiency in women undergoing natural or surgically induced menopause . It can also be used to treat vaginal atrophy even in patients with cancer .

Application in Pharmaceutical Formulations

  • Scientific Field : Pharmaceutical Science
  • Summary of the Application : Promestriene has been investigated for its compatibility with pharmaceutical excipients in solid pharmaceutical formulations .
  • Methods of Application or Experimental Procedures : Ten samples containing promestriene were investigated, namely the pure active pharmaceutical ingredient (API) and nine binary mixtures prepared with commonly used excipients in solid pharmaceutical formulations .
  • Results or Outcomes : The study revealed that Promestriene is compatible with all of the selected excipients, as confirmed by universal attenuated total reflectance Fourier transform infrared (UATR-FTIR) spectroscopy, powder X-ray diffraction patterns, and thermal analysis .

Application in Endocrinology & Metabolism

  • Scientific Field : Endocrinology & Metabolism
  • Summary of the Application : Promestriene is a synthetic estrogen and derivative of estradiol. It has been found to have effects on endocrine and metabolic processes .
  • Results or Outcomes : While specific outcomes are not detailed in the available resources, it is known that Promestriene can have effects on endocrine and metabolic processes .

Application in Reproductive Biology

  • Scientific Field : Reproductive Biology
  • Summary of the Application : Promestriene has been used in the treatment of vaginal atrophy, a condition often associated with estrogen deficiency .
  • Methods of Application or Experimental Procedures : Promestriene is typically applied topically. In the case of vaginal atrophy, a gel containing Promestriene (1%) is applied .
  • Results or Outcomes : Topical application of a gel containing Promestriene (1%) has been found to reduce vaginal atrophy and decrease endometrial and myometrial wall thickness in ovariectomized rats .

Application in Pharmacovigilance

  • Scientific Field : Pharmacovigilance
  • Summary of the Application : Promestriene has been studied for its potential side effects, particularly in relation to vaginal bleeding .
  • Methods of Application or Experimental Procedures : A cumulative review of cases with vaginal bleeding, including menorrhagia and metrorrhagia, was conducted. This included an analysis of relevant reported cases using all sources of information .
  • Results or Outcomes : A safety database search identified 30 post-marketing cases of vaginal bleeding and other bleeding/haemorrhage events in patients exposed to vaginal chlorquinaldol/promestriene . The causal association of the bleeding events with the administration of promestriene/chlorquinaldol was considered possible in 7 cases .

Application in Genitourinary Syndrome of Menopause (GSM) Treatment

  • Scientific Field : Reproductive Endocrinology
  • Summary of the Application : Promestriene has been compared with oxytocin for its efficacy in improving vaginal atrophy of Genitourinary Syndrome of Menopause (GSM) .
  • Methods of Application or Experimental Procedures : A total of 51 postmenopausal women with symptoms of GSM were evaluated. They were randomized into two groups: oxytocin and promestriene, and were evaluated before and after 90 days of treatment .

Safety And Hazards

Promestriene is harmful if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Promestriene has been used in trials studying the prevention of Hypospadias . It has been studied in phase IV of the clinical trial on improvement of hormonal cytology, local and systemic climacteric complaints, as well as its endometrial security in patients with vaginitis atrophic pelvic; organ prolapse and endometrial hyperplasia . It has also been studied in phase III of the clinical trial in the post-operative patients with hypospadias . In addition, promestriene was in phase IV of the clinical trial to study its treatment of patients with vaginosis, bacterial, but that study was terminated .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWKNLFTJBHTSD-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promestriene

CAS RN

39219-28-8
Record name Promestriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39219-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promestriene [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039219288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promestriene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Promestriene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROMESTRIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXM4PER6WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
615
Citations
L Del Pup, R Di Francia, C Cavaliere… - Anti-cancer …, 2013 - journals.lww.com
… had used promestriene on a daily basis all month. In conclusion, vaginal promestriene was very … The efficacy and safety data were in line with previous literature on promestriene. These …
Number of citations: 53 journals.lww.com
I Santos, S Clissold - Gynecological Endocrinology, 2010 - Taylor & Francis
… Promestriene is an analogue of oestradiol which is minimally absorbed and it has been … Given the absence of systemic activity, promestriene may be a good choice in women requiring …
Number of citations: 36 www.tandfonline.com
CA Politano, L Costa-Paiva, LB Aguiar… - Menopause, 2019 - journals.lww.com
Objective: The aim of this study was to compare the effects of fractional CO 2 laser therapy, promestriene, and vaginal lubricants on genitourinary syndrome treatment and sexual …
Number of citations: 65 journals.lww.com
LPA Santos, CE Bonduki, RCM Dardes, T Heinke… - Clinics, 2022 - SciELO Brasil
Objectives: In this pilot, prospective, randomized, double-blind study, the authors compared the efficacy of oxytocin with promestriene in improving vaginal atrophy of Genitourinary …
Number of citations: 1 www.scielo.br
LB Aguiar, CA Politano, L Costa‐Paiva… - Lasers in surgery and …, 2020 - Wiley Online Library
Background and Objectives Evaluating the efficacy of the fractional CO 2 laser, promestriene, and vaginal lubricant to treat urinary symptoms in women with genitourinary syndrome of …
Number of citations: 41 onlinelibrary.wiley.com
S Palacios, M Ramirez, M Lilue - Climacteric, 2022 - Taylor & Francis
Objective Vulvovaginal atrophy is frequent, can be bothersome and can impair quality of life in postmenopausal women. The main objective of this prospective, randomized study was to …
Number of citations: 4 www.tandfonline.com
L Del Pup, D Postruznik, G Corona - Maturitas, 2012 - Elsevier
… we found that treatment with promestriene did not change the … limited systemic absorption of promestriene, which is further … (rather than the combined E1S, promestriene and E2 levels), …
Number of citations: 20 www.sciencedirect.com
A Tinelli, A Malvasi, L D'Anna, R Tinelli… - Gynecological …, 2007 - Taylor & Francis
Objective. Our study was aimed at evaluating the efficacy of therapy with promestriene, a synthetic diethyl-ether of estradiol with no distal hormonal effects, in patients undergoing …
Number of citations: 15 www.tandfonline.com
G Ilhan, MM Aslan, AS Cevrioglu… - Journal of …, 2021 - ncbi.nlm.nih.gov
… Based on these findings, we can conclude that the use of promestriene or NaH can prove to be as effective and well tolerated as vaginal estradiol in the symptomatic treatment of …
Number of citations: 8 www.ncbi.nlm.nih.gov
C Bengescu, A Ledeți, T Olariu, D Cîrcioban… - Journal of Thermal …, 2023 - Springer
In this paper, ten samples containing promestriene (PRMS) were investigated, namely the pure active pharmaceutical ingredient (API) and nine binary mixtures prepared with commonly …
Number of citations: 1 link.springer.com

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